molecular formula C17H16N2O4S B2386199 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 511237-87-9

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2386199
CAS No.: 511237-87-9
M. Wt: 344.39
InChI Key: LEPVPLHDJMIMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzo[1,3]dioxole moiety with a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The compound has shown cytotoxicity effect and also has the ability to cause arrest of cells in the cell cycle at the G2/M phase of the MCF-7 . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .

Safety and Hazards

The compound may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling it, such as wearing protective gloves, eye protection devices, and respiratory protection devices . It should be handled in a well-ventilated area to avoid inhalation of its vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of benzo[1,3]dioxole with a sulfonyl chloride derivative under basic conditions to introduce the methanesulfonyl group. This is followed by the cyclization with a hydrazine derivative to form the pyrazole ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole apart is its unique combination of the benzo[1,3]dioxole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-24(20,21)19-15(10-14(18-19)12-5-3-2-4-6-12)13-7-8-16-17(9-13)23-11-22-16/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPVPLHDJMIMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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